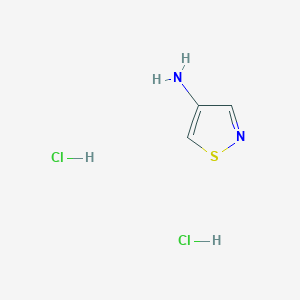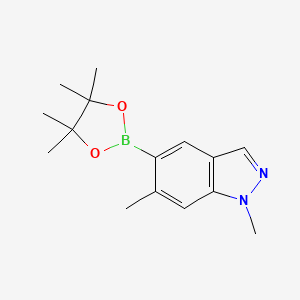
1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound . Its molecular formula is C15H21BN2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has physical and chemical properties that can be found in chemical databases . These include its molecular weight, boiling point, melting point, and density .Scientific Research Applications
Intermediate for Indazole Derivatives
One notable application of this compound is as an intermediate in the synthesis of 1H-indazole derivatives. Research has shown that these derivatives are crucial for developing materials with potential electronic and photonic applications. The synthesis process involves multiple substitution reactions, confirmed through spectroscopic methods like FTIR, NMR, and mass spectrometry. The structural and conformational analyses of these compounds provide insights into their physicochemical properties, which are essential for their application in various fields (W. Ye et al., 2021).
Crystal Structure and DFT Studies
Another significant application is in the crystal structure determination and density functional theory (DFT) studies of similar compounds. These studies are pivotal in understanding the molecular structure, stability, and electronic properties of materials. By comparing DFT calculations with X-ray diffraction data, researchers can validate the molecular structures and explore the electronic and electrostatic potential of these compounds, which are crucial for designing new materials with desired properties (T. Liao et al., 2022).
Boronate Ester Fluorescence Probes
Furthermore, boronate ester derivatives of indazoles have been developed as fluorescence probes for detecting hydrogen peroxide (H2O2), showcasing the compound's utility in biological and chemical sensing applications. The design of these probes takes advantage of the compound's ability to undergo specific reactions in the presence of H2O2, leading to changes in fluorescence properties. Such probes are essential tools in biomedical research for studying oxidative stress and its role in various diseases (Emma V Lampard et al., 2018).
Glycerol-Derived Triazoles for Fungicidal Activity
The chemical versatility of indazole and its derivatives extends to their use in synthesizing glycerol-derived triazoles with significant fungicidal activity. Through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, researchers have developed compounds that show promising efficacy against plant pathogens, highlighting the potential of indazole derivatives in agricultural applications (A. Costa et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-17-18(13)6)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOOFBXKXOOCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)
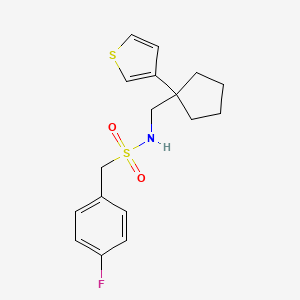

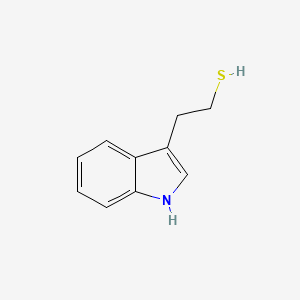
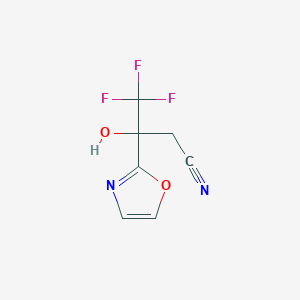
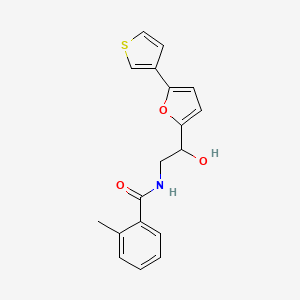
![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)
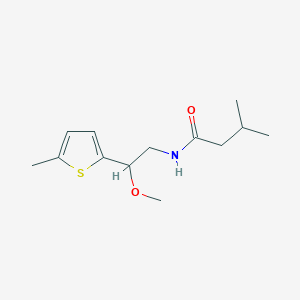
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)

![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)
